cis-1,3-Dimethylpiperidin-4-amine
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Overview
Description
cis-1,3-Dimethylpiperidin-4-amine: is a chiral compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Dimethylpiperidin-4-amine typically involves diastereoselective synthesis from imines. One effective strategy includes the metalation of 1-methyl-4-[(S)-1-phenylethyl]iminopiperidine with lithium diethylamide, followed by alkylation with alkyl halides and subsequent hydride reduction or hydrogenation over Raney nickel . Another method involves the asymmetric reduction of 3-methylimine with sodium borohydride in methanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale asymmetric hydrogenation processes. For instance, the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, an intermediate for tofacitinib, involves asymmetric hydrogenation of racemic mixtures .
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions often involve the use of hydride donors like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
cis-1,3-Dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-1,3-Dimethylpiperidin-4-amine largely depends on its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of neurokinin receptor antagonists, it interacts with specific receptors to inhibit their activity, thereby exerting analgesic effects . The molecular targets and pathways involved include binding to neurokinin receptors and modulating their signaling pathways.
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features but different stereochemistry and applications.
N,N-Dimethylpyridin-4-amine: A related compound used in the synthesis of ionic liquids and as a catalyst in organic reactions.
Uniqueness: cis-1,3-Dimethylpiperidin-4-amine is unique due to its specific stereochemistry, which imparts distinct biological activities and synthetic utility. Its cis configuration and the presence of two methyl groups at positions 1 and 3 make it a valuable intermediate in the synthesis of chiral pharmaceuticals .
Properties
IUPAC Name |
(3R,4S)-1,3-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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